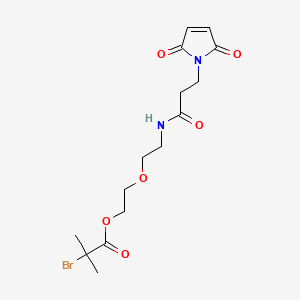
trans-3-Oxo-1,2-bis(3-phenoxyphenyl)ethyl ester 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Trans-3-Oxo-1,2-bis(3-phenoxyphenyl)ethyl ester 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic Acid” is a complex organic compound that belongs to the class of synthetic pyrethroids. These compounds are widely used in various applications, including agriculture, medicine, and industry, due to their potent biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of trans-3-Oxo-1,2-bis(3-phenoxyphenyl)ethyl ester 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic Acid typically involves multiple steps, including the formation of the cyclopropane ring, esterification, and the introduction of phenoxyphenyl groups. Common reagents used in these reactions include dichloromethane, sodium hydroxide, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure high yield and purity. The process may include purification steps such as recrystallization and chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.
Substitution: The phenoxyphenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a model compound to study reaction mechanisms and the effects of various substituents on chemical reactivity.
Biology
In biological research, it may be used to study its effects on various biological systems, including its potential as an insecticide or its interactions with biological membranes.
Medicine
In medicine, this compound may be investigated for its potential therapeutic effects, such as its ability to modulate specific biological pathways or its use as a drug delivery agent.
Industry
In industry, this compound may be used in the formulation of pesticides, coatings, and other products that require specific chemical properties.
Wirkmechanismus
The mechanism of action of trans-3-Oxo-1,2-bis(3-phenoxyphenyl)ethyl ester 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Permethrin: Another synthetic pyrethroid with similar insecticidal properties.
Cypermethrin: Known for its high potency and broad-spectrum activity.
Deltamethrin: A highly effective insecticide with a different chemical structure but similar mode of action.
Uniqueness
Trans-3-Oxo-1,2-bis(3-phenoxyphenyl)ethyl ester 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic Acid is unique due to its specific chemical structure, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Eigenschaften
Molekularformel |
C34H28Cl2O5 |
|---|---|
Molekulargewicht |
587.5 g/mol |
IUPAC-Name |
[2-oxo-1,2-bis(3-phenoxyphenyl)ethyl] (1R,3S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C34H28Cl2O5/c1-34(2)28(21-29(35)36)30(34)33(38)41-32(23-12-10-18-27(20-23)40-25-15-7-4-8-16-25)31(37)22-11-9-17-26(19-22)39-24-13-5-3-6-14-24/h3-21,28,30,32H,1-2H3/t28-,30+,32?/m1/s1 |
InChI-Schlüssel |
BHEIAJZEFGBHPA-IZIWFBKSSA-N |
Isomerische SMILES |
CC1([C@@H]([C@H]1C(=O)OC(C2=CC(=CC=C2)OC3=CC=CC=C3)C(=O)C4=CC(=CC=C4)OC5=CC=CC=C5)C=C(Cl)Cl)C |
Kanonische SMILES |
CC1(C(C1C(=O)OC(C2=CC(=CC=C2)OC3=CC=CC=C3)C(=O)C4=CC(=CC=C4)OC5=CC=CC=C5)C=C(Cl)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


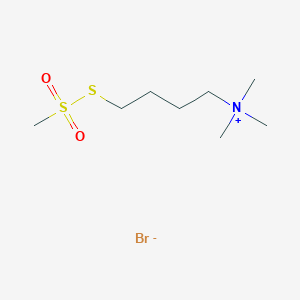
![Ethyl 2-[5-(2-bromopropanoyl)-2-phenylsulfanylphenyl]acetate](/img/structure/B13852527.png)
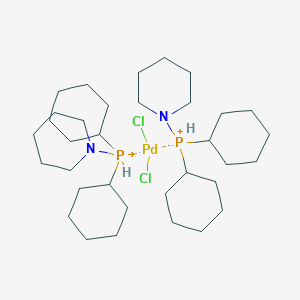
![7-Methoxy-3H-1,2,3-triazolo[4,5-d]pyrimidine](/img/structure/B13852551.png)
![4-chloro-2-(furan-3-yl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13852556.png)
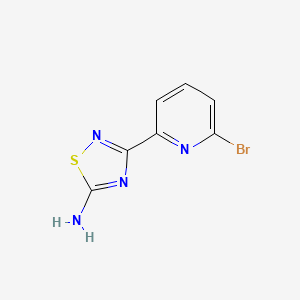
![Methyl 7-(3-fluoro-2-methoxyphenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13852563.png)
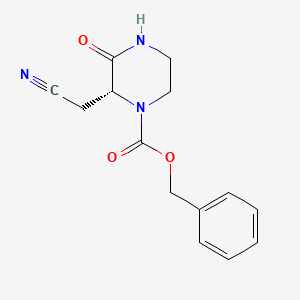
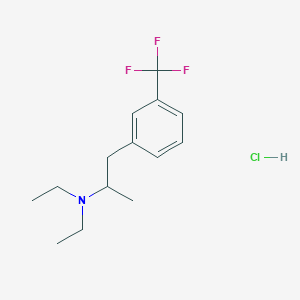
![N-[[2,3-dichloro-5-(2-methoxyethyl)phenyl]methyl]cyclopropanamine](/img/structure/B13852590.png)
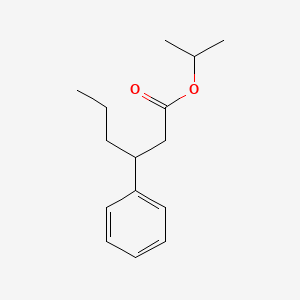
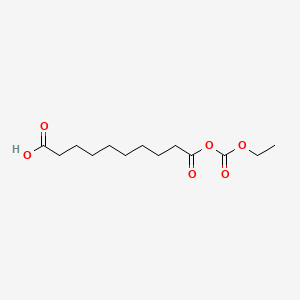
![6-Imidazol-1-yl-2-[4-(trifluoromethoxy)phenyl]quinoline](/img/structure/B13852610.png)
